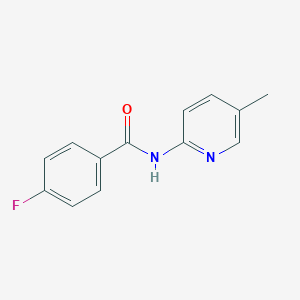
4-fluoro-N-(5-methylpyridin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-fluoro-N-(5-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C13H11FN2O It is characterized by a benzamide core substituted with a fluorine atom at the 4-position and a pyridinyl group at the N-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(5-methylpyridin-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzoic acid and 5-methyl-2-pyridinamine.
Amide Formation: The carboxylic acid group of 4-fluorobenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. This is followed by the addition of 5-methyl-2-pyridinamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions
4-fluoro-N-(5-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted benzene ring, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
科学的研究の応用
4-fluoro-N-(5-methylpyridin-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 4-fluoro-N-(5-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-fluoro-N-(3-pyridinyl)benzamide
- N-hydroxy-4-(methyl{[5-(2-pyridinyl)-2-thienyl]sulfonyl}amino)benzamide
- 5-fluoro-2-methyl-N-[5-(5H-pyrrolo[2,1-c][1,4]benzoxazin-3-yl)]benzamide
Uniqueness
4-fluoro-N-(5-methylpyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the pyridinyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C13H11FN2O |
|---|---|
分子量 |
230.24g/mol |
IUPAC名 |
4-fluoro-N-(5-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H11FN2O/c1-9-2-7-12(15-8-9)16-13(17)10-3-5-11(14)6-4-10/h2-8H,1H3,(H,15,16,17) |
InChIキー |
FVOHJIYCTRVAMA-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
正規SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-phenyl-N-{2-[N-phenyl-1-(thiophen-2-yl)formamido]ethyl}thiophene-2-carboxamide](/img/structure/B505861.png)
![2-(4-chlorophenoxy)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B505862.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B505863.png)
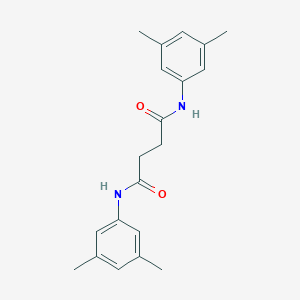
![N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-2-(2-naphthyloxy)acetamide](/img/structure/B505869.png)
![4-(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazino)-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B505870.png)
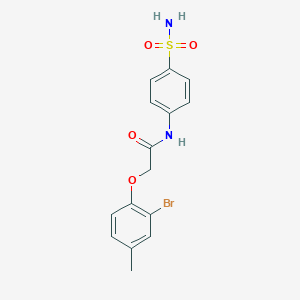
![N-{4-[(mesitylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B505873.png)
![N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide](/img/structure/B505875.png)
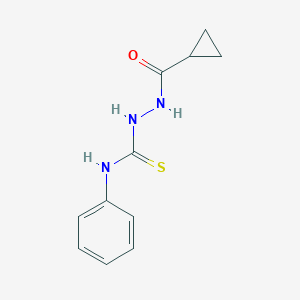
![3-bromo-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B505879.png)
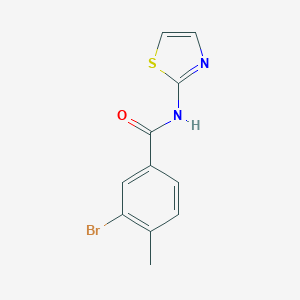
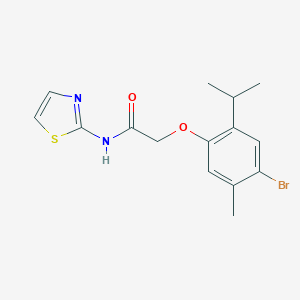
![2-(4-tert-butylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B505882.png)
